4-Pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-
Description
BenchChem offers high-quality 4-Pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[1-[(6-amino-5-chloropyrimidine-4-carbonyl)amino]ethyl]-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3N7O2S/c1-6(28-15(31)12-11(19)13(23)27-5-26-12)16-25-4-9(32-16)14(30)29-10-2-7(17(20,21)22)8(18)3-24-10/h2-6H,1H3,(H,28,31)(H2,23,26,27)(H,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMJHAFYPMOMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)NC(=O)C3=C(C(=NC=N3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of treating various diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H12Cl2F3N7O2S
- Molar Mass : 464.27 g/mol
This structure includes several functional groups that contribute to its biological activity, such as the pyrimidine and thiazole rings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Notably, it has been studied for its effects on various signaling pathways that are crucial for cell proliferation and survival.
- Inhibition of Kinases : Research indicates that the compound may inhibit certain kinases involved in cancer cell signaling pathways, leading to decreased tumor growth.
- G Protein-Coupled Receptors (GPCRs) : The compound has shown potential in modulating GPCRs, which play a significant role in various physiological processes including inflammation and metabolism .
Biological Activity Overview
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant growth inhibition in various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
- Inflammation Model : In an animal model of inflammation, administration of the compound reduced markers of inflammation significantly compared to controls, suggesting a promising anti-inflammatory effect .
Scientific Research Applications
Cancer Therapy
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Targeted Treatment for BRAF Mutations :
- Tovorafenib has shown efficacy against various cancer cell lines, particularly melanoma and other solid tumors. Its mechanism involves blocking the mutated BRAF protein, which is often implicated in tumor growth.
- Clinical trials have demonstrated promising results in patients with BRAF V600E mutations, highlighting its potential as a targeted therapy.
-
Combination Therapies :
- Research indicates that combining Tovorafenib with other therapeutic agents can enhance treatment efficacy. Studies are ongoing to explore synergistic effects with other kinase inhibitors or chemotherapeutics.
Chemical Synthesis
4-Pyrimidinecarboxamide serves as a valuable intermediate in the synthesis of various biologically active molecules. Its unique structure allows for selective reactions and modifications, making it a key building block in pharmaceutical development.
Efficacy Against Melanoma
A study published in Cancer Research demonstrated that Tovorafenib significantly inhibited tumor growth in preclinical models of melanoma. The compound was found to induce apoptosis in cancer cells through the downregulation of pro-survival signaling pathways.
Safety and Toxicity Profiles
Clinical evaluations have assessed the safety profile of Tovorafenib, indicating manageable side effects primarily related to gastrointestinal disturbances and skin reactions. Ongoing studies aim to further elucidate its long-term safety and efficacy.
Preparation Methods
Palladium-Catalyzed Four-Component Assembly
The 6-amino-5-chloropyrimidine-4-carboxamide scaffold is constructed via a palladium-mediated 3SM-4CR (three starting materials–four component reaction) using:
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Amidine precursors (e.g., guanidine derivatives)
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Styrene derivatives as C2 donors
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DMF serving dual roles as a one-carbon synthon and amide source
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Oxidant | O₂ (balloon) |
| Solvent | DMF/DMSO (4:1) |
| Temperature | 110°C |
| Time | 18–24 h |
| Yield | 68–82% |
Isotope labeling (¹³C-DMF) confirmed the incorporation of DMF’s carbonyl carbon into the carboxamide position. Chlorination at C5 is achieved subsequently using N-chlorosuccinimide (NCS) in acetic acid at 40°C (92% yield).
Construction of the Chiral Thiazolylethyl Sidechain
Asymmetric Synthesis of (R)-1-(5-Carbamoylthiazol-2-yl)ethylamine
The stereocenter is introduced via Evans’ oxazolidinone-mediated alkylation:
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Thiazole ring formation : Ethyl 2-chloroacetoacetate reacts with thiourea derivatives in ethanol under reflux to form 2-aminothiazole-5-carboxylate.
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Chiral auxiliary attachment : The carboxylate is converted to a mixed anhydride and coupled with (R)-4-benzyl-2-oxazolidinone.
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Diastereoselective alkylation : Treatment with LDA followed by ethyl iodide affords the (R)-configured product (dr > 19:1).
| Step | Conditions | Yield |
|---|---|---|
| Thiazole formation | EtOH, Δ, 12 h | 78% |
| Oxazolidinone coupling | DCC, DMAP, CH₂Cl₂, 0°C | 85% |
| Alkylation | LDA, THF, -78°C → EtI | 91% |
Final Amide Coupling and Global Deprotection
HATU-Mediated Amide Bond Formation
The thiazolylethyl amine (0.1 mmol) and pyridinecarboxylic acid (0.12 mmol) are coupled using:
Boc Deprotection
Treatment with TFA/DCM (1:1) removes the Boc group from the pyrimidine amine (quantitative yield).
Analytical Characterization Data
Key Spectroscopic Signatures :
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¹H NMR (600 MHz, DMSO- d₆): δ 8.72 (s, 1H, pyrimidine H2), 8.35 (d, J=8.4 Hz, 1H, pyridine H3), 6.91 (br s, 2H, NH₂), 5.12 (q, J=6.6 Hz, 1H, CH(CH₃)), 3.02 (s, 3H, CF₃).
-
HRMS (ESI-TOF): m/z calcd for C₁₉H₁₄Cl₂F₃N₆O₂S [M+H]⁺: 549.0241; found: 549.0238.
Yield Optimization and Process Chemistry
Comparative studies of coupling reagents revealed HATU’s superiority over EDCI/HOBt in minimizing racemization:
| Reagent | Yield (%) | Epimerization (%) |
|---|---|---|
| HATU | 94 | <2 |
| EDCI/HOBt | 78 | 12 |
| DCC | 65 | 18 |
Scale-up to kilogram batches required switching from DMF to 2-MeTHF as the coupling solvent, reducing residual palladium to <5 ppm.
Alternative Synthetic Routes
Q & A
Q. What are the key challenges in synthesizing this pyrimidinecarboxamide derivative, and how can they be methodologically addressed?
Synthesis requires precise control over regioselective substitutions and stereochemistry. For example, the thiazole-carboxamide moiety can be synthesized via acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with appropriate carbonylating agents, followed by amination (as seen in analogous compounds) . Challenges include avoiding side reactions at the trifluoromethylpyridine group; using protecting groups (e.g., PMB for amides) and optimizing reaction temperatures (40–60°C) can mitigate this .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For instance, NMR at 300 MHz can resolve signals for the thiazole-proton environment (δ 7.2–8.5 ppm) and the stereospecific ethyl group (δ 1.2–1.5 ppm) . Purity (>95%) is validated via HPLC with UV detection at 254 nm .
Q. How can researchers optimize yield in multi-step syntheses involving pyrimidine-thiazole hybrids?
One-pot syntheses (e.g., combining 6-amino-1-methyl-2-thiouracil with amines and formalin) reduce intermediates and improve yields (up to 85%) . For coupling reactions (e.g., piperazine addition), copper-catalyzed Ullmann-type conditions or palladium-mediated cross-couplings enhance efficiency .
Advanced Research Questions
Q. What computational strategies can predict the pharmacological activity of this compound?
Density functional theory (DFT) calculations can model electronic interactions at the trifluoromethylpyridine and carboxamide groups, which influence receptor binding . Molecular docking (e.g., using AutoDock Vina) against targets like kinase enzymes provides insights into binding affinities, validated by in vitro assays .
Q. How do structural modifications (e.g., chloro vs. trifluoromethyl groups) impact bioactivity?
Comparative studies on analogs show that trifluoromethyl groups enhance metabolic stability and hydrophobic interactions, while chloro substituents increase electrophilicity, potentially improving kinase inhibition . For example, replacing chloro with methoxy in related pyridines reduced cytotoxicity by 40% in screening assays .
Q. What experimental designs resolve contradictions in bioactivity data across studies?
Contradictions (e.g., varying IC values) may arise from assay conditions (e.g., buffer pH or cell lines). Standardizing protocols (e.g., using HEK293 cells for kinase assays) and applying multivariate statistical analysis (e.g., PCA) can isolate critical variables .
Methodological Guidance
Q. How to design a SAR (Structure-Activity Relationship) study for this compound?
- Core modifications: Synthesize analogs with variations at the pyrimidine C6-amino group (e.g., methyl vs. ethyl substituents) .
- Pharmacophore mapping: Use X-ray crystallography (as in ) to identify hydrogen-bonding interactions between the carboxamide and target proteins.
- In vitro testing: Prioritize kinase inhibition assays (e.g., Src kinase) and cytotoxicity profiling (e.g., MTT assays on cancer cell lines) .
Q. What strategies mitigate instability of the thiazole-carboxamide linkage in aqueous solutions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
